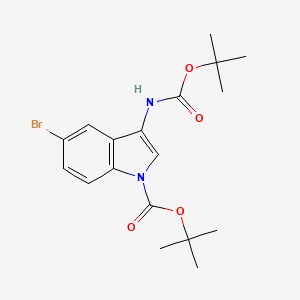
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group attached to the indole ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors enhances the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Triethylamine: Used as a base in various reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while deprotection reactions yield the free amino derivative.
Aplicaciones Científicas De Investigación
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Biological Studies: Utilized in the study of indole-based biological activities.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxycarbonyl-protected amino group play crucial roles in its chemical behavior. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar in structure but contains a pyridine ring instead of an indole ring.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine atoms on a pyridine ring.
Uniqueness
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds. The presence of the tert-butoxycarbonyl-protected amino group also adds to its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C18H23BrN2O4 |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)20-13-10-21(16(23)25-18(4,5)6)14-8-7-11(19)9-12(13)14/h7-10H,1-6H3,(H,20,22) |
Clave InChI |
TVTLSBIZQFMYHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















